4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride
Description
4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is an azo compound characterized by a quinoline-derived heterocyclic structure. The molecule features an 8-hydroxyquinoline moiety linked via an azo (-N=N-) group to an acetanilide backbone, with a hydrochloride salt formation enhancing its solubility.
Azo compounds are widely studied for their applications in dyes, sensors, and pharmaceuticals. The 8-hydroxyquinoline component is notable for its role in metal coordination, which may influence the compound’s reactivity, stability, and interactions with biological systems .
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c1-11(22)19-12-4-6-13(7-5-12)20-21-15-8-9-16(23)17-14(15)3-2-10-18-17;/h2-10,23H,1H3,(H,19,22);1H |
InChI Key |
FHMJPVBAIBOEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline, which is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with acetanilide in an alkaline medium to produce the azo compound.
Reaction Conditions:
Diazotization: 8-hydroxyquinoline + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + Acetanilide → 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is often purified through recrystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.
Mechanism of Action
The mechanism by which 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride exerts its effects is primarily through its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that can interact with cellular targets. The compound’s ability to form complexes with metal ions also plays a role in its biological activity, affecting various molecular pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Azo Compounds
The compound’s biological and chemical behavior can be contextualized by comparing it to analogous azo derivatives. Key structural and toxicological differences are highlighted below.
Toxicity Profile (LD₅₀)
The acute oral toxicity (LD₅₀) of 4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is >500 mg/kg, as reported by the Chemical-Biological Coordination Center (Table I, ). This places it in a moderate toxicity category relative to other azo compounds:
| Compound Name | LD₅₀ (mg/kg) | Key Structural Features |
|---|---|---|
| This compound | >500 | 8-hydroxyquinoline, acetanilide, HCl |
| Azoxybenzene, 3,3'-bis(dichloroarsino)- | >1000 | Dichloroarsino substituents |
| Benzenesulphone, p-(p-dimethylaminophenylazo)- | >500 | Sulphone, dimethylamino group |
| 1-Naphthol, 4-(p-nitrophenylazo)- | 500 | Nitro group, naphthol backbone |
Key Observations :
- The higher LD₅₀ of 3,3'-bis(dichloroarsino)-azoxybenzene (>1000 mg/kg) suggests that arsenic-containing substituents may reduce acute toxicity, possibly due to reduced bioavailability or metabolic inertness .
- The nitro group in 1-naphthol derivatives correlates with marginally higher toxicity (LD₅₀ = 500 mg/kg), likely due to electron-withdrawing effects that enhance reactivity or metabolic activation .
- The 8-hydroxyquinoline moiety in the target compound may mitigate toxicity through chelation-driven detoxification pathways or reduced membrane permeability .
Structural and Functional Comparisons
2.2.1. Heterocyclic vs. Aromatic Backbones
- 8-Hydroxyquinoline vs.
- Acetanilide vs. Benzenesulphone : The acetanilide group offers hydrogen-bonding capacity, which may improve solubility in polar solvents relative to sulfone-containing analogs (e.g., Benzenesulphone derivatives) .
2.2.2. Substituent Effects
- Hydroxy vs.
- Dimethylamino vs. Hydroxyquinoline: The dimethylamino group in Benzenesulphone derivatives enhances electron-donating properties, which could improve dye vibrancy but may also increase susceptibility to oxidative degradation compared to the hydroxyquinoline moiety .
Application Context
While many azo compounds are used in cosmetics (e.g., hair dyes listed in ), this compound is absent from the International Cosmetic Ingredient Inventory (ISIC 2000).
Research Findings and Implications
- Toxicity vs. Utility: The compound’s moderate LD₅₀ supports its use in non-consumable applications, such as textile dyes or laboratory reagents, where exposure risks are controlled .
- Metal Chelation: The 8-hydroxyquinoline component may enable applications in wastewater treatment (heavy metal removal) or as a fluorescent probe for metal ion detection .
- Stability: Compared to nitro-substituted azo dyes, the hydroxyquinoline structure likely offers superior photostability, critical for outdoor or high-UV applications .
Biological Activity
4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of 4'-((8-Hydroxy-5-quinolyl)azo)acetanilide typically involves the azo coupling reaction between 8-hydroxy-5-quinoline and an appropriate aniline derivative. The reaction conditions, such as pH and temperature, can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds containing the 8-hydroxyquinoline moiety. For instance, derivatives of 8-hydroxyquinoline have shown promising activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. In a comparative study, compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, with inhibition zones measuring up to 25 mm against Klebsiella pneumoniae compared to standard drugs .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| 4'-((8-Hydroxy-5-quinolyl)azo)acetanilide | 22 | Pseudomonas aeruginosa |
| Standard Drug | 24 | Pseudomonas aeruginosa |
| 3-Chloro-2-Fluoro derivative | 91.2 | H5N1 avian influenza virus |
Antiviral Activity
Research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication. A study evaluated various substituted derivatives against H5N1 avian influenza viruses, revealing that increased lipophilicity and electron-withdrawing substituents on the anilide ring correlate with higher antiviral activity. For example, a derivative with a nitro group showed significant growth inhibition percentages .
Cytotoxicity
Cytotoxicity assays have been conducted to assess the safety profile of these compounds. Notably, certain derivatives demonstrated low cytotoxicity against cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer), suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of 4'-((8-Hydroxy-5-quinolyl)azo)acetanilide is influenced by its structural components:
- Lipophilicity : Higher lipophilicity generally enhances bioactivity.
- Substituents : The nature of substituents on the quinoline and aniline rings plays a crucial role in modulating activity. Electron-withdrawing groups tend to improve antibacterial and antiviral efficacy.
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of various 8-hydroxyquinoline derivatives against resistant bacterial strains. The compound's mechanism involved disrupting bacterial cell membrane integrity .
- Antiviral Screening : Another investigation focused on the antiviral potential against H5N1, where specific derivatives were noted for their ability to inhibit viral replication while maintaining low cytotoxicity levels .
- In Vivo Studies : Research involving murine models demonstrated that certain derivatives could suppress parasitic infections effectively while exhibiting minimal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
